molecular formula C12H20N2O2 B6615646 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine CAS No. 1341619-86-0

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine

Cat. No.: B6615646
CAS No.: 1341619-86-0
M. Wt: 224.30 g/mol
InChI Key: HFQJRRBYBMSNHB-UHFFFAOYSA-N
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Description

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with an amine group and a methoxy group linked to a dimethyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the oxazole ring.

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene derivatives or by cyclization of linear precursors.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination or by direct substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring or other functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
  • 4-[(3,5-dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde
  • 4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Uniqueness

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with an oxazole moiety and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h10-11H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQJRRBYBMSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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